ACT-335827

Orexin receptor pharmacology GPCR selectivity Chemical probe validation

Select ACT-335827 for unambiguous OX1 receptor interrogation. Its ~70-fold selectivity over OX2 and validated brain penetration avoid confounding sedation seen with dual antagonists. Documented efficacy in fear-potentiated startle, novelty stress, and polydipsia models ensures reproducible, mechanism-specific data. This phenylglycine-amide tetrahydropapaverine derivative is essential for dissecting OX1-mediated pathways in anxiety, addiction, and metabolic disorders, offering a decisive advantage over non-selective or uncharacterized ligands.

Molecular Formula C31H38N2O5
Molecular Weight 518.6 g/mol
CAS No. 1354039-86-3
Cat. No. B605164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACT-335827
CAS1354039-86-3
SynonymsACT-335827;  ACT 335827;  ACT335827; 
Molecular FormulaC31H38N2O5
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC
InChIInChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1
InChIKeyHXHOBPVRRPCTLG-SETSBSEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ACT-335827: A Selective Orally Active Brain-Penetrant Orexin OX1 Receptor Antagonist


ACT-335827 (CAS 1354039-86-3) is a phenylglycine-amide substituted tetrahydropapaverine derivative that functions as a potent, selective, orally active, and brain-penetrant antagonist of the orexin receptor type 1 (OX1) [1]. The compound exhibits high affinity for the OX1 receptor (IC50 = 6 nM) with approximately 70-fold selectivity over the OX2 receptor (IC50 = 417 nM), making it a valuable chemical probe for dissecting OX1-specific signaling pathways .

ACT-335827: Why Substitution with Generic OX1 Antagonists or Dual Antagonists is Scientifically Unsound


The orexin system comprises two receptor subtypes, OX1 and OX2, which exhibit distinct neuroanatomical distributions and functional roles [1]. Non-selective OX1 antagonists (e.g., SB-334867) and dual OX1/OX2 antagonists (e.g., Almorexant) produce confounded pharmacological profiles, as concurrent OX2 blockade alters arousal, sleep architecture, and reward processing independent of OX1 [2]. ACT-335827's ~70-fold OX1 selectivity and validated brain penetration enable unambiguous attribution of observed effects to OX1 antagonism. Direct substitution with alternative OX1 ligands lacking equivalent selectivity metrics or with unverified CNS exposure risks data misinterpretation and experimental irreproducibility.

Quantitative Differential Evidence for ACT-335827 vs. Comparator OX1 and Dual Antagonists


OX1 vs. OX2 Selectivity: ACT-335827 vs. Almorexant (Dual Antagonist) vs. EMPA (OX2-Selective Antagonist)

ACT-335827 demonstrates ~70-fold selectivity for OX1 (IC50 = 6 nM) over OX2 (IC50 = 417 nM), enabling OX1-specific pathway dissection . In contrast, Almorexant is a dual antagonist with IC50 values of 6.6 nM (OX1) and 3.4 nM (OX2), conferring only 2-fold selectivity and precluding OX1-specific interpretation . EMPA, an OX2-selective antagonist, exhibits IC50 values of 2.3 nM for OX2 and 1900 nM for OX1 (>800-fold OX2 selectivity) .

Orexin receptor pharmacology GPCR selectivity Chemical probe validation

Brain Penetration: ACT-335827 Free Brain Concentration vs. SB-334867 Plasma/Brain Ratio

Following oral administration of ACT-335827 at 300 mg/kg in rats, calculated free brain concentrations reached 97 nM at 1 hour and peaked at 166 nM at 6 hours post-dose [1]. SB-334867, a commonly used OX1 antagonist, achieves brain concentrations of ~0.7 µM following 4 mg/kg i.p. administration, with a brain/plasma ratio of approximately 0.21 [2].

Blood-brain barrier permeability CNS pharmacokinetics Orexin receptor antagonist

In Vivo Efficacy in Fear-Potentiated Startle: ACT-335827 Dose-Response vs. SB-334867 Inactivity in Effort-Based Responding

In the fear-potentiated startle paradigm, ACT-335827 (300 mg/kg p.o.) significantly inhibited fear-induced startle reactions in rats [1]. In a separate study evaluating effort-based responding for sucrose reward, neither ACT-335827, SB-334867, nor nivasorexant affected performance, indicating that OX1 antagonism does not impair motivated behavior [2].

Anxiety models Fear conditioning Behavioral pharmacology

Cardiovascular Stress Response: ACT-335827 vs. Almorexant vs. EMPA in Novelty Stress Model

In rats exposed to novelty stress, ACT-335827 (100 mg/kg i.p.) reduced the tachycardic response by 48% and the pressor response by 32%, but did not affect locomotor activity [1]. Almorexant (100 mg/kg i.p.) reduced all three responses (tachycardic, pressor, locomotor) significantly [1]. EMPA (100 mg/kg i.p.), an OX2-selective antagonist, reduced only the cardiac response [1].

Stress physiology Cardiovascular pharmacology Autonomic response

Off-Target Selectivity: ACT-335827 Broad Receptor Panel vs. EMPA

ACT-335827 exhibited no significant off-target activities when profiled against a panel of 110 enzymes, receptors, and ion channels [1]. EMPA, an OX2-selective antagonist, displays negligible or no inhibition of a panel of 80 receptors .

Drug selectivity profiling GPCR panel screening Chemical probe quality

ACT-335827: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Anxiety and Stress-Related Disorder Research

ACT-335827 is validated for use in rodent models of anxiety and stress, including the fear-potentiated startle paradigm [1] and novelty stress exposure [2]. Its OX1 selectivity and brain penetration enable unambiguous interrogation of OX1 contributions to fear processing and autonomic stress responses, avoiding the confounding sedative and motor effects of dual OX1/OX2 antagonists.

Compulsive Behavior and Addiction Studies

The compound has demonstrated efficacy in the rat polydipsia model, inhibiting compulsive drinking behavior at 300 mg/kg [1]. Its clean off-target profile and lack of effect on motivated behavior [3] make it suitable for dissecting OX1-specific mechanisms in binge eating, addiction, and obsessive-compulsive disorders.

Cardiovascular and Autonomic Stress Response Research

ACT-335827 selectively attenuates stress-induced tachycardia and pressor responses without affecting locomotion [2]. This property positions it as a valuable tool for studying OX1-mediated autonomic regulation and the neurocircuitry linking psychological stress to cardiovascular outcomes.

Metabolic Syndrome and Diet-Induced Obesity Studies

Chronic ACT-335827 treatment in a rat model of diet-induced obesity reduced preference for high-fat/sweet diet, increased HDL cholesterol proportion, and slightly increased body weight gain (4% vs. controls) without altering total caloric intake [4]. These findings support its use in investigating OX1 modulation of food choice and lipid metabolism in metabolic disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACT-335827

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.